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molecular formula C14H12N2O4S2 B8792827 Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)dithio)methyl)phenyl)azane oxide CAS No. 39549-05-8

Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)dithio)methyl)phenyl)azane oxide

Cat. No. B8792827
M. Wt: 336.4 g/mol
InChI Key: HYVAFODEZAVFOG-UHFFFAOYSA-N
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Patent
US05663164

Procedure details

1.0 g of p-nitrobenzylmercaptan was dissolved in 30 of methylene chloride and 0.83 ml of triethylamine and 750 mg of iodine were added while maintaining the temperature at 25° C. and stirring for 10 minutes. After washing with N hydrochloric acid, the organic phase was dried and the solvent was evaporated. 20 ml of ether were added to the residue, and after stirring for 10 minutes, separating and drying, 839 mg of p-nitrobenzyl disulfide melting at 126° C. were obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][SH:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].II>C(Cl)Cl.C(N(CC)CC)C>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][S:9][S:9][CH2:8][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:11][CH:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CS)C=C1
Name
Quantity
750 mg
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.83 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
After washing with N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
20 ml of ether were added to the residue
STIRRING
Type
STIRRING
Details
after stirring for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
separating
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CSSCC2=CC=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 839 mg
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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